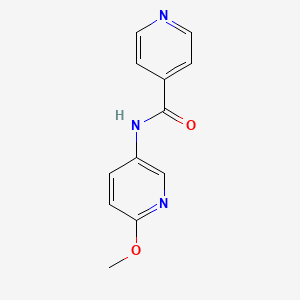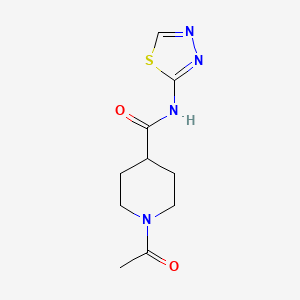![molecular formula C17H18N2O3S B4842023 N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4842023.png)
N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide
Descripción general
Descripción
N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide, also known as H89, is a potent protein kinase A (PKA) inhibitor. It is widely used in scientific research to study the role of PKA in various cellular processes.
Mecanismo De Acción
N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide inhibits PKA by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of target proteins by PKA, leading to a reduction in PKA activity. The inhibition of PKA by N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide has been shown to result in a decrease in cAMP-induced gene expression and a decrease in the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide can induce apoptosis in cancer cells and inhibit the proliferation of various cell types. N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide has also been shown to inhibit the activity of ion channels, such as the L-type calcium channel, and reduce the release of neurotransmitters from neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide is a highly selective and potent inhibitor of PKA, making it a valuable tool for studying the role of PKA in various cellular processes. However, N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide has some limitations. It has been shown to have off-target effects on other kinases, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). In addition, N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide. One direction is to investigate the potential therapeutic applications of N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide in cancer treatment. Another direction is to develop more selective and potent PKA inhibitors that do not have off-target effects on other kinases. Finally, the development of more water-soluble forms of N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide could expand its use in various experiments.
Conclusion:
In conclusion, N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide is a potent and selective PKA inhibitor that has been widely used in scientific research to study the role of PKA in various cellular processes. The synthesis method of N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide is well-established, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide is a valuable tool for studying PKA, and further research on its potential therapeutic applications and the development of more selective and potent PKA inhibitors is warranted.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide is a highly selective and potent inhibitor of PKA. It has been used to study the role of PKA in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide has also been used to investigate the role of PKA in signal transduction pathways, such as the cAMP signaling pathway. In addition, N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide has been used to study the role of PKA in the regulation of ion channels, such as the L-type calcium channel.
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-23(21,22)18-16-9-5-4-8-15(16)17(20)19-11-10-13-6-2-3-7-14(13)12-19/h2-9,18H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSQFYDNLDGWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4841945.png)
![N-[4-(dimethylamino)benzyl]-4-fluorobenzenesulfonamide](/img/structure/B4841952.png)
![ethyl 2-chloro-5-({[(2-hydroxyethyl)thio]acetyl}amino)benzoate](/img/structure/B4841963.png)
![1,7-dicyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4841969.png)


![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4841992.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)acrylamide](/img/structure/B4842003.png)
![5-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4842007.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4842015.png)
![N,N'-1,2-phenylenebis[2-(1-naphthyl)acetamide]](/img/structure/B4842038.png)
![2-cyano-N-isopropyl-3-(4-methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4842043.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4842046.png)
![ethyl 4-[({[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4842054.png)